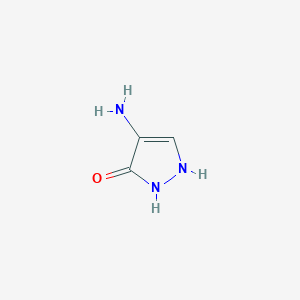

4-Amino-1H-pyrazol-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90293-76-8 |

|---|---|

Molecular Formula |

C3H5N3O |

Molecular Weight |

99.09 g/mol |

IUPAC Name |

4-amino-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C3H5N3O/c4-2-1-5-6-3(2)7/h1H,4H2,(H2,5,6,7) |

InChI Key |

NATMWGYJBMRROQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NN1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 1h Pyrazol 3 2h One and Its Derivatives

Classical and Established Reaction Pathways for Pyrazolone (B3327878) Core Synthesis

The foundational method for constructing the pyrazolone core is the Knorr pyrazole (B372694) synthesis, first reported by Ludwig Knorr in 1883. wikipedia.orgnih.gov This reaction involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, most commonly a β-ketoester like ethyl acetoacetate. wikipedia.orgnih.govchemhelpasap.com

The mechanism typically begins with the formation of a hydrazone intermediate through the reaction of the hydrazine with the ketone carbonyl of the β-ketoester. chemhelpasap.com This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the ester carbonyl, leading to the formation of the five-membered pyrazolone ring after the elimination of water and alcohol. chemhelpasap.comname-reaction.comslideshare.net The reaction is often catalyzed by acid and proceeds with high yields due to the formation of a stable aromatic product. chemhelpasap.comslideshare.net

This classical approach is highly versatile and remains a widely used method for accessing a broad range of pyrazolone derivatives by varying the substituents on both the hydrazine and the β-ketoester starting materials. nih.govwikipedia.org

| Reaction Name | Reactants | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Knorr Pyrazole Synthesis | Hydrazine (or its derivatives) and 1,3-Dicarbonyl Compound (e.g., β-ketoester) | Acid or base catalysis (e.g., acetic acid, piperidine, NaH), typically in an alcohol solvent. nih.govchemhelpasap.com | Substituted Pyrazolone | nih.govchemhelpasap.comname-reaction.comjk-sci.com |

| Pechmann Pyrazole Synthesis | Acetylene and Diazomethane | Classical method developed in 1898. | Pyrazole | wikipedia.org |

Innovations in Green and Sustainable Synthetic Approaches

In response to growing environmental concerns, significant efforts have been directed toward developing greener and more sustainable methods for pyrazolone synthesis. These approaches prioritize the use of non-toxic solvents, catalytic processes, and reaction efficiency to minimize waste and energy consumption. thieme-connect.comtandfonline.com

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. Both metal-based and organic catalysts have been successfully employed for the synthesis of pyrazolone derivatives.

Metal-Catalyzed Synthesis : Various transition metals have been shown to effectively catalyze pyrazolone synthesis. For instance, a highly regioselective magnesium-catalyzed alkylation of 3-substituted pyrazoles has been developed. thieme-connect.com Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide a rapid and highly regioselective route to 3-CF3-pyrazoles in excellent yields. mdpi.com Other metals, such as palladium, are used in cross-coupling reactions to functionalize the pyrazolone core. acs.org

Organocatalysis : Organocatalysts have emerged as a powerful, metal-free alternative. Imidazole has been used in catalytic quantities for the green synthesis of 2-pyrazoline-5-one compounds in aqueous media. acs.org Meglumine has also been reported as an effective catalyst for the one-pot synthesis of pyrazole derivatives. tandfonline.com Furthermore, phase-transfer catalysts, such as amide-based Cinchona alkaloids, have enabled the highly enantioselective alkylation of 4-substituted pyrazolones. acs.org

Numerous MCRs have been developed for the synthesis of complex pyrazolone-containing heterocycles. researchgate.netbeilstein-journals.orgrsc.org For example, dihydropyrano[2,3-c]pyrazoles can be synthesized via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate (B1144303) in an aqueous medium. tandfonline.comresearchgate.net These reactions can be performed catalyst-free or promoted by various catalysts, including organic catalysts like sodium gluconate or surfactants like cetyltrimethylammonium bromide (CTAB). rsc.orgresearchgate.net The use of green solvents like water or ethanol-water mixtures, often coupled with microwave irradiation, further enhances the environmental credentials of these protocols. tandfonline.comacs.orgresearchgate.net

| Approach | Catalyst/Medium | Key Features | Example Product | Reference |

|---|---|---|---|---|

| Catalytic Synthesis | Imidazole in water | Green, facile method for 2-pyrazoline-5-one derivatives. | 4-Dicyanomethylene-2-pyrazoline-5-ones | acs.org |

| Catalytic Synthesis | Amide-based Phase-Transfer Catalyst (PTC) | Highly enantioselective propargylation of 4-substituted pyrazolones. | Chiral propargyl pyrazolones | acs.org |

| Multicomponent Reaction (MCR) | Water, catalyst-free | Synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles. | Dihydropyrano[2,3-c]pyrazoles | researchgate.net |

| Multicomponent Reaction (MCR) | L-Tyrosine, Ethanol-water, Microwave | Environmentally benign, one-pot synthesis. | Dihydropyrano[2,3-c]pyrazole derivatives | researchgate.net |

Regioselective Functionalization and Derivatization Strategies

The pyrazolone ring possesses multiple reactive sites, allowing for extensive functionalization to modulate its biological and physical properties. Regioselective strategies are crucial for synthesizing specific isomers with desired activities. nih.gov

The two nitrogen atoms in the pyrazole ring (N1 and N2) can be functionalized through alkylation or acylation. Controlling the regioselectivity of these reactions is a significant synthetic challenge.

N-Alkylation : The –NH group of the pyrazole ring is readily alkylated using reagents like alkyl halides or dimethyl sulfate. pharmaguideline.com The regioselectivity (N1 vs. N2 alkylation) is influenced by the steric and electronic properties of substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions. thieme-connect.com For instance, a systematic study demonstrated that regioselective N1-alkylation of 3-substituted pyrazoles can be achieved using a K2CO3-DMSO system. acs.org Catalyst-free Michael additions have also been developed for highly regioselective N1-alkylation. acs.org Enzyme-controlled methods are also emerging, offering highly selective and regiodivergent alkylations. thieme-connect.com

N-Acylation : Similar to alkylation, acylation reactions introduce an acyl group onto one of the ring nitrogen atoms, providing another avenue for derivatization.

The carbon atoms of the pyrazolone ring can also be functionalized, with the C4 position being particularly reactive.

Electrophilic Substitution : The C4 position of the pyrazolone ring is electron-rich and thus highly susceptible to electrophilic substitution. nih.govpharmaguideline.com This is a common and effective route for introducing a wide range of functional groups. scribd.com Typical electrophilic substitution reactions include nitration (HNO3/H2SO4), sulfonation (fuming H2SO4), halogenation, Vilsmeier-Haack formylation (POCl3/DMF), and diazonium coupling. scribd.comrrbdavc.org

Nucleophilic Additions/Substitution : While the electron-rich pyrazole ring is generally unreactive towards nucleophiles, substitution can occur if the ring is activated by strong electron-withdrawing groups or if a good leaving group is present. tandfonline.comnih.gov For example, 5-chloropyrazoles activated by a 4-formyl group can undergo nucleophilic aromatic substitution (SNAr) with various N-containing heterocycles. tandfonline.com Nucleophilic ortho-allylation has also been achieved using sulfoxide-directed Pummerer-type reactions. acs.orgnih.gov

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are powerful tools for C-C bond formation and have been applied to the synthesis of functionalized pyrazoles. acs.orgacs.org These methods allow for the introduction of aryl, vinyl, and alkynyl groups onto the pyrazole scaffold, often starting from halogenated pyrazole precursors. researchgate.netnih.gov Direct C–H activation and arylation methods are also being developed as more atom-economical alternatives. acs.org

Transformations at the Exocyclic Amino Group

The exocyclic amino group at the C4 position of the pyrazole ring in 4-Amino-1H-pyrazol-3(2H)-one and its derivatives is a key site for a variety of chemical transformations. This functional group allows for the introduction of diverse substituents, leading to the synthesis of a wide array of novel compounds with potential applications in medicinal chemistry and materials science. Key transformations include acylation, sulfonylation, and diazotization, which pave the way for further molecular complexity.

Acylation Reactions: The exocyclic amino group readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts smoothly with chloroacetyl chloride to yield 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide in high yields mdpi.com. This reaction highlights the nucleophilic character of the exocyclic amino group, enabling the formation of an amide linkage. These acylated derivatives serve as versatile intermediates for the synthesis of more complex heterocyclic systems mdpi.com. The chemoselectivity of acylation is crucial, particularly in the presence of other nucleophilic sites within the molecule. Under acidic conditions, protonation of the amino group can prevent its acylation, allowing for selective reaction at other functional groups if present beilstein-journals.org.

| Reactant | Acylating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Chloroacetyl chloride | 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | Good | mdpi.com |

Sulfonylation: The reaction of the exocyclic amino group with sulfonyl chlorides, known as sulfonylation, leads to the formation of sulfonamide derivatives. This transformation is a common strategy in medicinal chemistry to introduce the sulfonyl group, which can modulate the physicochemical properties of the parent molecule. For example, various 4-amino-1H-pyrazoles react with p-toluenesulfonyl chloride to produce the corresponding 4-tosylamino-1H-pyrazole derivatives cyberleninka.ru. The reaction conditions for sulfonylation can be optimized by screening different solvents and bases to achieve good yields nih.gov. The resulting sulfonamides are stable compounds and have been investigated for various biological activities.

| Aminopyrazole Derivative | Sulfonylating Agent | Product | Reference |

|---|---|---|---|

| 3,5-dimethyl-4-amino-1H-pyrazole | p-toluenesulfonyl chloride | 3,5-dimethyl-4-tosylamino-1H-pyrazole | cyberleninka.ru |

| 3-methoxymethyl-5-phenyl-4-amino-1H-pyrazole | p-toluenesulfonyl chloride | 3-methoxymethyl-5-phenyl-4-tosylamino-1H-pyrazole | cyberleninka.ru |

| 3-methoxymethyl-5-naphthyl-4-amino-1H-pyrazole | p-toluenesulfonyl chloride | 3-methoxymethyl-5-naphthyl-4-tosylamino-1H-pyrazole | cyberleninka.ru |

| 3-methyl-5-naphthyl-4-amino-1H-pyrazole | p-toluenesulfonyl chloride | 3-methyl-5-naphthyl-4-tosylamino-1H-pyrazole | cyberleninka.ru |

Diazotization and Subsequent Coupling: One of the most significant transformations of the exocyclic primary amino group is diazotization. This reaction involves treating the aminopyrazole with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a pyrazolediazonium salt. These diazonium salts are highly reactive intermediates and are typically used immediately in subsequent coupling reactions without isolation nih.govsemanticscholar.orgresearchgate.net.

Azo coupling is a common follow-up reaction where the diazonium salt reacts with electron-rich aromatic compounds or active methylene (B1212753) compounds to form highly colored azo compounds nih.govresearchgate.net. For example, the diazotization of ethyl 3-amino-1H-pyrazole-4-carboxylate followed by coupling with activated methylene compounds leads to the formation of azo derivatives that can be cyclized to produce pyrazolo[5,1-c] cyberleninka.runih.govnih.govtriazine derivatives semanticscholar.orgresearchgate.net. These reactions are fundamental in the synthesis of various dyes and pigments, as well as compounds with interesting biological properties nih.gov.

| Aminopyrazole Reactant | Coupling Partner | Intermediate/Final Product Class | Reference |

|---|---|---|---|

| Aniline (general example for diazotization) | Malonate | N-phenylcarbonohydrazonoyl dicyanide intermediate | nih.gov |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Activated methylene compounds | Azo derivatives / Pyrazolo[5,1-c] cyberleninka.runih.govnih.govtriazines | semanticscholar.orgresearchgate.net |

| 1-Alkylpyrazolyldiazonium chlorides | Ethyl cyanoacetate | Ethyl 2-cyano-2-(2-(pyrazol-3-yl)hydrazine-ylidene)acetates | researchgate.net |

The versatility of the exocyclic amino group makes it a cornerstone for the structural diversification of this compound derivatives, enabling the exploration of their chemical space for various applications.

Comprehensive Spectroscopic and Analytical Characterization Techniques in 4 Amino 1h Pyrazol 3 2h One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Amino-1H-pyrazol-3(2H)-one in solution. omicsonline.org One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each atom, while two-dimensional (2D) techniques can establish connectivity between atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for the different protons:

C₅-H: A singlet corresponding to the single proton attached to carbon 5 of the pyrazole (B372694) ring. researchgate.netresearchgate.net

N-H: Broad signals for the protons on the ring nitrogens and the amino group. These protons are exchangeable, and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They may sometimes not be observed if deuterium (B1214612) exchange occurs with a deuterated solvent (like D₂O or CD₃OD).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, characteristic signals would include:

C=O: A signal in the downfield region (typically >160 ppm) corresponding to the carbonyl carbon of the keto tautomer.

C=C/C=N: Signals for the sp²-hybridized carbons within the pyrazole ring. The carbon bearing the amino group (C₄) and the unsubstituted carbon (C₅) would appear in the aromatic/olefinic region. researchgate.netnih.gov

The presence of tautomers could be observed as separate sets of peaks for each form if the rate of interconversion is slow on the NMR timescale.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| C₅-H | ~7.5 - 7.8 | Singlet (s) | Represents the proton on the pyrazole ring. chemicalbook.com |

| NH₂ | Variable (Broad) | Singlet (br s) | Chemical shift is solvent and concentration-dependent; subject to exchange. |

| Ring NH | Variable (Broad) | Singlet (br s) | Chemical shift is solvent and concentration-dependent; subject to exchange. mdpi.com |

| C=O | >160 | - | Characteristic of the ketone functional group in the pyrazolone (B3327878) ring. |

| C-NH₂ | ~130 - 150 | - | Carbon atom attached to the amino group. |

| C₅ | ~100 - 110 | - | Unsubstituted carbon atom in the pyrazole ring. researchgate.net |

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Molecular Analysis

Vibrational and electronic spectroscopy techniques provide valuable insights into the functional groups and conjugated systems within the this compound molecule.

Infrared (IR) and Raman Spectroscopy: These methods are used to identify the vibrational modes of specific bonds and functional groups. The IR spectrum of this compound would display characteristic absorption bands. Key expected frequencies include:

N-H Stretching: Two distinct bands in the 3200-3400 cm⁻¹ region for the asymmetric and symmetric stretching of the primary amino group (-NH₂), along with a broader band for the N-H stretch of the pyrazole ring. mdpi.com

C=O Stretching: A strong absorption band typically found between 1650-1700 cm⁻¹ is a clear indicator of the carbonyl group in the keto tautomer.

C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region correspond to the stretching vibrations of the double bonds within the pyrazole ring. nih.gov

N-H Bending: A band around 1600 cm⁻¹ is characteristic of the scissoring vibration of the amino group.

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations that may be weak in the IR spectrum.

UV-Visible (UV-Vis) Spectroscopy: This technique analyzes the electronic transitions within a molecule, typically involving π-electrons in conjugated systems. The pyrazolone ring is a chromophore, and the UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be expected to show absorption maxima corresponding to π → π* transitions of the conjugated system and potentially a weaker n → π* transition from the lone pair electrons on the oxygen and nitrogen atoms. ekb.egresearchgate.net The position of these maxima can be influenced by the solvent polarity.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

|---|---|---|

| -NH₂ (Amino) | Asymmetric & Symmetric Stretch | 3200 - 3400 |

| >N-H (Ring) | Stretch | ~3100 - 3200 (Broad) |

| C=O (Carbonyl) | Stretch | 1650 - 1700 |

| C=N / C=C (Ring) | Stretch | 1500 - 1650 |

| -NH₂ (Amino) | Bend (Scissoring) | ~1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. sciopen.com For this compound (C₃H₅N₃O), the exact mass is 99.0436 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 99. The fragmentation of this ion can provide structural clues. Common fragmentation pathways for pyrazolone structures may include:

Loss of Carbon Monoxide (CO): A neutral loss of 28 Da from the molecular ion, resulting in a fragment ion at m/z 71.

Loss of Isocyanic Acid (HNCO): A neutral loss of 43 Da, leading to a fragment at m/z 56.

Ring Cleavage: Various cleavage patterns of the pyrazole ring can lead to smaller, characteristic fragment ions.

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecular ion and its fragments with high accuracy, confirming the molecular formula.

| m/z | Proposed Identity | Notes |

|---|---|---|

| 99 | [C₃H₅N₃O]⁺˙ (Molecular Ion) | Represents the intact ionized molecule. |

| 71 | [M - CO]⁺˙ | Result of losing a neutral carbon monoxide molecule. |

| 56 | [M - HNCO]⁺˙ | Result of losing a neutral isocyanic acid molecule. |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique would unambiguously identify which tautomeric form (keto or enol) of this compound exists in the crystal lattice.

The analysis provides highly accurate data on:

Bond Lengths and Angles: Confirming the geometry of the pyrazole ring and its substituents.

Crystal Packing: Revealing how individual molecules are arranged in the unit cell.

Intermolecular Interactions: Detailing non-covalent forces, such as hydrogen bonding between the amino groups, the ring N-H, and the carbonyl oxygen, which dictate the supramolecular architecture. mdpi.com

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis and purification of polar, non-volatile compounds like this compound.

Mode: A reversed-phase (RP-HPLC) method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase.

Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent (such as methanol (B129727) or acetonitrile) is common. sielc.com Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape and is compatible with mass spectrometry detection (LC-MS). sielc.com

Detection: A UV detector is often used, set to a wavelength where the compound exhibits strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. nih.gov Due to its polarity, hydrogen-bonding capabilities, and potential for thermal degradation, this compound is not ideal for direct GC-MS analysis. To overcome this, chemical derivatization is typically required. nist.gov This involves reacting the compound with a silylating agent (e.g., BSTFA) to replace the active hydrogens on the nitrogen and oxygen atoms with less polar trimethylsilyl (B98337) (TMS) groups, thereby increasing its volatility and thermal stability for successful analysis by GC-MS.

Theoretical and Computational Chemistry Investigations of 4 Amino 1h Pyrazol 3 2h One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of pyrazole (B372694) systems. nih.govmodern-journals.comnih.gov These methods are used to compute a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic parameters that govern chemical behavior.

DFT studies on pyrazole derivatives often focus on the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This information is crucial for predicting how the molecule will interact with other chemical species, including biological receptors. For pyrazole derivatives, the nitrogen atoms of the ring and the oxygen of the carbonyl group are typically regions of negative potential, while the amino group's hydrogens are regions of positive potential.

Geometric parameters such as bond lengths, bond angles, and dihedral angles are also calculated and compared with experimental data where available to validate the computational model. nih.gov These calculations provide a detailed picture of the molecule's three-dimensional structure.

Table 1: Representative Quantum Chemical Parameters Calculated for Pyrazole Derivatives using DFT Note: The data below are illustrative of typical values found for pyrazole-based systems and are not specific to 4-Amino-1H-pyrazol-3(2H)-one unless otherwise stated.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 eV | Indicates electron-donating capacity. |

| LUMO Energy | -1.5 to -0.5 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Relates to chemical reactivity and stability. nih.gov |

| Dipole Moment | 2.0 to 5.0 D | Measures overall polarity of the molecule. nih.gov |

| Heat of Formation | Variable | Indicates thermodynamic stability. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org For systems involving this compound, MD simulations provide critical insights into conformational flexibility and the nature of intermolecular interactions, particularly in a biological context such as a protein-ligand complex. rsc.orgnih.gov

In a typical MD simulation, the pyrazole derivative is placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent positions and velocities over short time intervals. The resulting trajectory provides a dynamic picture of the molecule's behavior.

Key applications of MD simulations for pyrazole systems include:

Conformational Analysis: The pyrazole ring itself is relatively rigid, but substituents can have multiple rotational degrees of freedom. MD simulations can explore the accessible conformations of these side chains and determine their relative stabilities.

Binding Stability: When a pyrazole derivative is docked into the active site of a protein, MD simulations are used to assess the stability of the predicted binding pose. nih.govresearchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored over the simulation time. A stable RMSD value suggests that the ligand remains securely bound in the active site. rsc.org

Intermolecular Interactions: MD simulations allow for a detailed analysis of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the pyrazole analog and its target. By analyzing the trajectory, researchers can identify key amino acid residues that are crucial for binding and determine the persistence of specific interactions over time. nih.gov

Table 2: Typical Analysis from an MD Simulation of a Pyrazole-Protein Complex

| Analysis Metric | Typical Finding | Interpretation |

|---|---|---|

| Ligand RMSD | Stable fluctuation around an average value (e.g., < 3 Å) | The ligand's binding pose is stable within the active site. rsc.org |

| Protein RMSD | Stable fluctuation after an initial equilibration period | The overall protein structure is not significantly perturbed by ligand binding. |

| Hydrogen Bond Analysis | Persistent H-bonds identified with specific residues (e.g., Asp, Arg, Ser) | Highlights key interactions responsible for binding affinity and specificity. |

| Radius of Gyration (Rg) | Stable value over time | Indicates the protein-ligand complex remains compact and does not unfold. |

Structure-Property Relationship Studies through Computational Approaches

Computational structure-property relationship studies aim to establish a quantitative link between the chemical structure of a molecule and its physical, chemical, or biological properties. For this compound and its analogs, these studies are essential for understanding how specific structural modifications influence their desired characteristics, such as inhibitory activity against a biological target. nih.govnih.gov

These studies often involve creating a library of related pyrazole derivatives by systematically modifying substituents at different positions on the pyrazole ring. Quantum chemical calculations and other computational methods are then used to calculate a set of molecular descriptors for each analog. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., solvation energy).

By correlating these calculated descriptors with experimentally measured properties (e.g., IC50 values), a predictive model can be developed. This model helps to identify the key structural features that are either beneficial or detrimental to the property of interest. For instance, studies on aminopyrazole derivatives have shown that the presence and position of the amino group can significantly impact antioxidant activity. nih.gov Similarly, modifying substituents on the pyrazole core can tune the energetic properties of the molecule. at.ua

Table 3: Illustrative Structure-Property Relationships for Pyrazole Derivatives This table presents hypothetical relationships to illustrate the concept.

| Structural Modification | Calculated Descriptor Change | Observed Property Change | Interpretation |

|---|---|---|---|

| Addition of an electron-withdrawing group (e.g., -NO2) | Lowered LUMO energy | Increased biological activity | Enhances electron-accepting capability, potentially improving interaction with a target. |

| Addition of a bulky substituent (e.g., -tert-butyl) | Increased molecular volume | Decreased biological activity | Steric hindrance may prevent optimal binding in a constrained active site. |

| Replacement of -NH2 with -OH | Change in MEP and H-bonding potential | Altered binding affinity | Changes the molecule's ability to act as a hydrogen bond donor/acceptor. |

| Introduction of a flexible alkyl chain | Increased number of rotatable bonds | Variable activity | May allow the molecule to adopt a more favorable conformation for binding. |

In Silico Design and Prediction of Novel this compound Analogs

In silico design leverages computational methods to rationally design and screen novel molecules with desired properties before they are synthesized in the lab. nih.gov This approach significantly accelerates the discovery process by prioritizing compounds with the highest probability of success. The design of novel this compound analogs often follows a structure-based or ligand-based design strategy. mdpi.com

In structure-based design, the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known. A workflow typically involves:

Molecular Docking: The parent pyrazole structure is placed into the active site of the target protein to predict its most likely binding mode and affinity.

Identification of Key Interactions: Analysis of the docked pose reveals key interactions and identifies empty pockets within the active site.

Scaffold Modification: The this compound scaffold is modified by adding functional groups that can form additional favorable interactions with the target, such as hydrogen bonds or hydrophobic contacts. mdpi.com

Virtual Screening: A virtual library of the designed analogs is created and docked into the target. The compounds are ranked based on their predicted binding scores.

ADME Prediction: The most promising candidates from docking are then subjected to further computational analysis to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, providing an early assessment of their drug-likeness. researchgate.net

Ligand-based design is used when the structure of the target is unknown. This approach relies on a set of known active molecules to build a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for activity. Novel pyrazole analogs can then be designed to fit this pharmacophore model.

Table 4: Workflow for In Silico Design of Pyrazole Analogs

| Step | Computational Tool/Method | Objective | Example Output |

|---|---|---|---|

| 1. Target Preparation | Protein Data Bank (PDB), Molecular modeling software | Obtain and prepare the 3D structure of the target protein. | A refined protein structure ready for docking. |

| 2. Lead Identification | Molecular Docking (e.g., AutoDock, Glide) | Predict the binding pose of this compound. | Docking score (-kcal/mol) and binding interactions. |

| 3. Analog Design | Molecular modeling software | Modify the lead structure to improve binding. | A virtual library of new pyrazole derivatives. |

| 4. Virtual Screening | High-throughput virtual screening software | Rank the designed analogs based on predicted affinity. | A list of top-ranked compounds with their docking scores. |

| 5. Refinement & Prediction | MD Simulations, ADME prediction tools | Assess binding stability and drug-like properties. researchgate.net | RMSD plots, predicted oral bioavailability, etc. |

Chemical Reactivity, Reaction Mechanisms, and Transformative Pathways of 4 Amino 1h Pyrazol 3 2h One

Electrophilic and Nucleophilic Reactivity of the Pyrazolone (B3327878) Ring System

The pyrazolone ring exhibits a complex electronic character, possessing both nucleophilic and electrophilic sites. The reactivity is significantly influenced by the presence of the amino group at the C4 position and the carbonyl group at C3, as well as the ability of the ring to exist in different tautomeric forms. wikipedia.org

The pyrazole (B372694) skeleton generally features nucleophilic character at the N1, N2, and C4 positions, while the C3 and C5 positions are considered electrophilic due to the influence of the electronegative nitrogen atoms. However, the substituents on 4-Amino-1H-pyrazol-3(2H)-one modify this intrinsic reactivity. The electron-donating amino group at C4 enhances the nucleophilicity of the ring, making it more reactive towards electrophiles. Conversely, the pyrazolone carbonyl group at C3 withdraws electron density, increasing the electrophilicity of the adjacent carbon and nitrogen atoms.

Alkylation and acylation are common reactions for pyrazol-3-ones. researchgate.net Alkylation can occur on the primary amino group and the nitrogen atom of the lactam group. researchgate.net The outcome of acylation with reagents like acid chlorides depends on the substitution pattern of the ring, with both C- and N-acylation being possible. researchgate.net Halogenation of pyrazol-3-ones has been reported with bromine, N-bromosuccinimide, and hydrogen bromide. researchgate.net Furthermore, the C4 position can be rendered electrophilic enough to undergo reactions like Vicarious Nucleophilic Substitution (VNS) when the ring is substituted with strong electron-withdrawing groups, such as nitro groups. google.com

| Reactive Site | Chemical Character | Typical Reactions | Governing Factors |

|---|---|---|---|

| N1 / N2 | Nucleophilic | Alkylation, Acylation | Proton-accepting "pyridine-type" nitrogen. |

| C4-NH₂ Group | Nucleophilic | Condensation (Schiff Base Formation), Acylation | Lone pair on the amino nitrogen. |

| C5 | Nucleophilic | Electrophilic Substitution | Activated by the adjacent C4-amino group. |

| C3 Carbonyl | Electrophilic | Nucleophilic Addition | Polarization of the C=O bond. |

Mechanistic Insights into Rearrangement and Cycloaddition Reactions

The pyrazole framework serves as a versatile scaffold that can participate in or be formed by various cycloaddition and rearrangement reactions. These transformations are crucial for synthesizing more complex, fused heterocyclic systems.

Cycloaddition Reactions: The [3+2] cycloaddition of a 1,3-dipole is a fundamental and powerful method for constructing five-membered heterocyclic rings, including pyrazoles and pyrazolines. organic-chemistry.orgnih.gov This reaction involves a 1,3-dipole (like a nitrile imine or diazoalkane) reacting with a dipolarophile (such as an alkene or alkyne). While often used to synthesize the pyrazole ring itself, pyrazole derivatives can also participate in cycloadditions. For instance, an intramolecular nitrile oxide cycloaddition (INOC) has been employed as a key step to build novel fused ring systems starting from pyrazole-4-carbaldehyde oximes. nih.gov This strategy involves the in-situ generation of a nitrile oxide from an aldoxime, which then undergoes a 1,3-dipolar cycloaddition with an alkene or alkyne tethered to the pyrazole core.

Rearrangement Reactions: Heterocyclic systems related to pyrazoles are known to undergo characteristic molecular rearrangements, which represent potential transformative pathways.

Dimroth Rearrangement: This is a common rearrangement in nitrogen-containing heterocycles, particularly triazoles and fused pyrimidines, where endocyclic and exocyclic nitrogen atoms and other ring fragments can swap places. researchgate.netwikipedia.orgalchetron.com The reaction typically proceeds through a ring-opening/ring-closure sequence, often catalyzed by acid, base, heat, or light. researchgate.netnih.govbenthamscience.com The driving force is usually the formation of a more thermodynamically stable isomer. researchgate.net

Boulton-Katritzky Rearrangement: This mononuclear heterocyclic rearrangement is a valuable synthetic tool for converting one five-membered heterocyclic system into another. beilstein-journals.org It is characteristic of systems containing an N-O bond, such as 1,2,4-oxadiazoles, which can rearrange to form different heterocycles like 1,2,3-triazoles upon reaction with hydrazines. beilstein-journals.orgnih.govmdpi.comresearchgate.net The reaction involves a recyclization cascade, providing access to diverse nitrogen-containing compounds. beilstein-journals.org An unusual rearrangement involving a pyrazole nitrene has also been reported, leading to remote functionalization through a complex cascade. mdpi.com

| Reaction Type | Description | Key Intermediates | Example Application |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. | Nitrile imines, Diazo compounds | Synthesis of pyrazole and pyrazoline derivatives. organic-chemistry.org |

| Intramolecular Nitrile Oxide Cycloaddition (INOC) | An intramolecular version where the nitrile oxide and the dipolarophile are part of the same molecule. | Nitrile oxides (from aldoximes) | Formation of pyrazolo-fused isoxazolines/isoxazoles. nih.gov |

Role as a Nucleophile in Condensation and Addition Reactions (e.g., Schiff Base Formation)

The exocyclic amino group at the C4 position of this compound is a potent nucleophile, readily participating in condensation and addition reactions. One of the most characteristic reactions is the formation of Schiff bases (or azomethines).

Schiff bases are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or ketone). In this reaction, the nucleophilic nitrogen of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form an imine (-C=N-) linkage. For aminopyrazole derivatives, this reaction is often carried out by refluxing equimolar amounts of the aminopyrazole and an appropriate aldehyde in a solvent like methanol (B129727) or ethanol (B145695), sometimes with a catalytic amount of acid (e.g., glacial acetic acid). A wide variety of aromatic and heteroaromatic aldehydes can be used, leading to a diverse range of Schiff base derivatives.

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Reaction Type | Product | Typical Conditions |

|---|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Condensation | Schiff Base (Azomethine) | Reflux in ethanol or methanol, often with acid catalyst. |

| This compound | Aromatic Ketone (e.g., Acetophenone) | Condensation | Schiff Base (Azomethine) | Similar to aldehydes, may require more forcing conditions. |

| This compound | β-Diketone | Condensation / Cyclization | Fused Pyrazolo[3,4-b]pyridines | Reaction with 1,3-dielectrophiles can lead to fused ring systems. nih.gov |

The resulting imine bond in the Schiff base is itself reactive and can, for example, be selectively reduced (e.g., using sodium borohydride) to form a secondary amine, further expanding the synthetic utility of the aminopyrazole core.

Oxidative and Reductive Transformations of the Core Structure

The pyrazolone core demonstrates distinct behavior under oxidative and reductive conditions. Generally, the heterocyclic ring is relatively stable to reduction, while it can be susceptible to specific oxidative transformations that may even lead to ring opening.

Reductive Transformations: The pyrazol-3-one ring is typically resistant to catalytic hydrogenation and chemical reducing agents that would normally reduce other functional groups. researchgate.net For example, nitro groups attached to the pyrazole or an associated aryl substituent can be selectively reduced to amino groups without affecting the core pyrazole structure. researchgate.net Similarly, imine functionalities in Schiff base derivatives of aminopyrazoles can be reduced to secondary amines while leaving the heterocyclic ring intact.

Oxidative Transformations: Pyrazol-3-ones can be oxidized by various oxidizing agents. researchgate.net The outcome of the oxidation depends on the specific pyrazole derivative and the oxidant used. While simple oxidation can lead to aromatization in pyrazoline precursors to form pyrazoles, organic-chemistry.orgresearchgate.net more profound transformations can occur with aminopyrazoles. A notable reaction is the oxidative ring-opening of 1H-pyrazol-5-amines with reagents such as iodosylbenzene (PhIO). researchgate.net This process is proposed to proceed through a hydroxylamine (B1172632) intermediate, which then eliminates water to yield a 3-diazenylacrylonitrile derivative, effectively cleaving the heterocyclic ring. researchgate.net Additionally, the reaction of N-aminopyrazoles with halogenating reagents can lead to oxidation of the amino group, forming 1,2,3-triazines, sometimes in competition with halogenation of the pyrazole ring. jst.go.jp

| Transformation | Reagent(s) | Effect on Core Structure | Example |

|---|---|---|---|

| Reduction | Catalytic Hydrogenation (e.g., Pd/C), NaBH₄ | Generally stable; ring remains intact. | Reduction of a nitro substituent to an amino group on a pyrazole derivative. researchgate.net |

| Oxidation | Bromine, Oxygen/DMSO | Aromatization | Conversion of a pyrazoline to a pyrazole. organic-chemistry.org |

| Oxidation | Iodosylbenzene (PhIO) | Ring-Opening | Oxidative cleavage of 1H-pyrazol-5-amines to 3-diazenylacrylonitriles. researchgate.net |

| Oxidative Halogenation | Cl₂, Br₂, NCS, NBS | Ring Halogenation / Side-chain Oxidation | Formation of 4-halopyrazoles or oxidation of N-amino group. jst.go.jp |

Advanced Applications of 4 Amino 1h Pyrazol 3 2h One As a Chemical Scaffold

Design and Synthesis of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-b]pyridines, Triazoles)

The versatile structure of 4-amino-1H-pyrazol-3(2H)-one and its derivatives serves as a foundational building block in the synthesis of a variety of fused heterocyclic systems. The presence of multiple nucleophilic centers and the ability to introduce various substituents allows for the construction of complex molecular architectures with diverse chemical properties. Notable among these are pyrazolo[3,4-b]pyridines and triazoles, which are of significant interest in medicinal chemistry and materials science.

The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of an aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov A common strategy is the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone. nih.govresearchgate.net The reaction typically proceeds through a Michael addition followed by an intramolecular cyclization and subsequent aromatization to yield the pyrazolo[3,4-b]pyridine core. nih.gov For instance, the cyclization of 5-amino-1-phenylpyrazole (B52862) with corresponding unsaturated ketones in the presence of a catalyst like ZrCl₄ has been successfully employed to synthesize novel pyrazolo[3,4-b]pyridines. researchgate.net Another approach is the Gould-Jacobs reaction, where a 3-aminopyrazole (B16455) is reacted with diethyl 2-(ethoxymethylene)malonate, which after cyclization and further chemical modification, can lead to substituted 1H-pyrazolo[3,4-b]pyridines. nih.gov Microwave-assisted multi-component reactions have also emerged as an efficient method for the one-pot synthesis of these fused systems. mdpi.com

Similarly, the pyrazole (B372694) nucleus is a precursor for the synthesis of fused triazole systems. The synthesis of 1,2,4-triazoles can be achieved through various synthetic routes, often involving the reaction of hydrazines with carboxylic acids or their derivatives. researchgate.netdaneshyari.com For instance, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been synthesized from succinic anhydride (B1165640) and aminoguanidine (B1677879) hydrochloride, where the reaction pathway is dependent on the nucleophilicity of the amine used. nih.gov The amino group on the pyrazole ring can be diazotized and subsequently cyclized to form a triazole ring fused to the pyrazole core.

The following table summarizes some synthetic approaches to these fused systems starting from aminopyrazole derivatives.

| Fused System | Starting Materials | Key Reaction Type | Reference |

| Pyrazolo[3,4-b]pyridines | 5-Amino-1-phenylpyrazole, α,β-unsaturated ketones | Michael Addition, Cyclization | researchgate.net |

| Pyrazolo[3,4-b]pyridines | 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs Reaction | nih.gov |

| Pyrazolo[3,4-b]pyridines | 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, Aldehydes, β-ketonitriles | Multi-component Reaction | mdpi.com |

| 1,2,4-Triazoles | Succinic anhydride, Aminoguanidine hydrochloride, Amines | Nucleophilic Ring Opening, Recyclization | nih.gov |

Coordination Chemistry and Ligand Design for Metal Complexation

The nitrogen atoms within the pyrazole ring of this compound and its derivatives make them excellent ligands for the coordination of metal ions. mdpi.com The field of coordination chemistry has seen a significant interest in pyrazole-based ligands due to their ability to form stable complexes with a wide range of transition metals. chemicalbook.com These complexes have potential applications in catalysis, materials science, and as therapeutic agents.

The design of ligands based on the 4-aminopyrazolone scaffold allows for the tuning of the electronic and steric properties of the resulting metal complexes. The amino group and the pyrazole ring nitrogens can act as coordination sites. For example, pyrazole derivatives can act as monodentate or bidentate ligands. In some cases, degradation of more complex pyrazole-containing ligands, like scorpionates, in the presence of transition metal salts can lead to the formation of simpler pyrazole-metal complexes. chemicalbook.com

The synthesis of metal complexes often involves the direct reaction of a pyrazole-based ligand with a metal salt in a suitable solvent. The resulting coordination compounds can exhibit various geometries, including mononuclear and polynuclear structures. For instance, mononuclear complexes of cadmium and copper have been synthesized using N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide as a ligand. mdpi.com The coordination sphere in these complexes can be completed by other ligands such as chloride anions or solvent molecules like ethanol (B145695) or water. mdpi.com

The nature of the substituents on the pyrazole ring can influence the coordination mode and the properties of the resulting metal complex. For instance, nitrosopyrazolones, derived from pyrazolones, have been shown to form stable chelates with transition metal ions, often resulting in a six-membered ring structure.

| Metal Ion | Ligand | Resulting Complex Structure | Reference |

| Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Mononuclear, [Cd(L1)2Cl2] | mdpi.com |

| Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Mononuclear, Cu(L1)2(C2H5OH)22 | mdpi.com |

| Fe(III) | In situ oxidized N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Mononuclear, Fe(L2)2(H2O)22·2H2O | mdpi.com |

| Zn(II), Co(II), Ni(II), Cd(II) | 3-Phenylpyrazole | Mononuclear, [M(3-PhpzH)4(NO3)2] | chemicalbook.com |

Precursors in Materials Science Research (e.g., Dyes, Polymers – synthetic aspects)

The chromophoric properties of the pyrazole ring system make this compound and its derivatives valuable precursors in the synthesis of dyes. The amino group provides a convenient handle for diazotization and coupling reactions, leading to the formation of azo dyes. These dyes have found applications in various fields, including the dyeing of textiles.

The synthesis of azo disperse dyes often begins with the diazotization of an aromatic or heterocyclic amine, followed by coupling with a pyrazolone (B3327878) derivative. For example, novel azo pyrazole disperse dyes have been synthesized by coupling 1-cyanoacetylpiperidine with diazonium salts of aryl amines, followed by condensation with hydrazine (B178648) hydrate (B1144303) to form 3-aminopyrazol-5-ol derivatives. nih.gov Similarly, 4-arylazo-5-aminopyrazoles are versatile compounds used as dyes. researchgate.net The synthesis of acid dyes based on substituted pyrazolones has also been reported, where 4-amino-1-(4-sulfophenyl)-3-methyl-5-pyrazolone is a key intermediate.

While the use of this compound as a direct monomer for polymerization is not extensively documented, its structure suggests potential for incorporation into polymeric materials. The amino group and the active methylene (B1212753) group in the pyrazolone ring are potential sites for polymerization reactions. For instance, porous organic polymers containing pyrazole units have been synthesized via multicomponent tandem polymerization, although not starting directly from this compound. The functional groups on the 4-aminopyrazolone scaffold could be utilized in polycondensation or polyaddition reactions to create novel polymers with tailored properties. The incorporation of the pyrazole moiety into a polymer backbone could impart desirable characteristics such as thermal stability, coordination ability for metals, and specific optical properties.

Exploration of Molecular Recognition and Biomolecular Interactions (e.g., Enzyme Inhibition, Receptor Binding – excluding clinical efficacy/safety)

Derivatives of this compound are extensively explored for their potential in molecular recognition and biomolecular interactions, particularly as inhibitors of enzymes and binders of biological receptors. The pyrazole scaffold is a common feature in many biologically active compounds.

These derivatives have shown inhibitory activity against various kinases, which are crucial enzymes in cellular signaling pathways. For example, 1H-pyrazole-3-carboxamide derivatives have been designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDK2/4). The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is another key pharmacophore used to develop kinase inhibitors, including those targeting the PCTAIRE subfamily of CDKs. Pyrazole-carboxamides bearing a sulfonamide moiety have also been synthesized and evaluated as inhibitors of carbonic anhydrase isoenzymes.

The interaction of these compounds with their biological targets is often studied to understand the underlying mechanisms of action. For instance, some novel 1H-pyrazole-3-carboxamide derivatives have been investigated for their ability to bind to DNA, suggesting that DNA could be a potential target for their antitumor activity.

Structure-Activity Relationship (SAR) Studies (Chemical Focus)

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency and selectivity of 4-aminopyrazolone-based compounds. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity.

In the development of pyrazolo[4,3-c]pyridine-based inhibitors, SAR studies have shown that substituents at various positions on the heterocyclic core significantly impact their inhibitory activity. For example, the nature of the substituent at the N-1 position of the pyrazole ring can influence the compound's ability to disrupt protein-protein interactions. Similarly, for pyrazole-based kinase inhibitors, modifications to the pyrazole and pyrimidine (B1678525) rings, as well as the linker connecting different parts of the molecule, have been shown to be critical for activity and selectivity. For instance, in a series of 1H-pyrazole-3-carboxamide derivatives, a step-by-step structural optimization demonstrated that the combination of a piperazine (B1678402) ring in a hydrophilic pocket, a benzene (B151609) ring as a linker, and a bulky fused ring in a deep hydrophobic pocket significantly increased the inhibitory activity against CDK2/4 and FLT3.

The following table highlights key structural modifications and their observed impact on activity from various studies.

| Compound Class | Structural Modification | Impact on Activity | Reference |

| Pyrazolo[4,3-c]pyridines | Absence of substituent at N-1 of pyrazole | Decreased ability to disrupt PEX5-PEX14 interaction | |

| 1H-Pyrazole-3-carboxamides | Addition of piperazine ring and bulky fused ring | Significant increase in inhibitory activity against CDK2/4 and FLT3 | |

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives | Variation of substituents on the pyrimidine ring | Altered selectivity and potency against different kinases |

Molecular Docking and Binding Mode Analysis (In Silico/In Vitro)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This in silico approach provides valuable insights into the binding mode and interactions that stabilize the ligand-receptor complex, guiding the rational design of more potent and selective inhibitors.

For 1H-pyrazole-3-carboxamide derivatives targeting CDK2 and FLT3, molecular docking studies have revealed that the pyrazole-3-carboxamide skeleton forms conserved hydrogen bonds with the hinge region of both kinases. The docking models also show how different substituents on the pyrazole scaffold can occupy specific pockets within the active site, explaining the observed SAR. For instance, an aromatic heterocycle moiety can occupy a hydrophobic pocket, while a piperazine group can extend into a solvent-accessible area.

In the case of pyrazole-carboxamides as carbonic anhydrase inhibitors, molecular docking has been used to investigate the binding mechanisms and has shown that these compounds can have better interactions with the enzyme's active site than a reference inhibitor. Docking studies of various pyrazole derivatives with receptor tyrosine kinases and protein kinases have also been employed to screen for potential inhibitors, with results showing that these compounds can bind deep within the binding pocket and form key hydrogen bonds.

The binding energy and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) are key parameters obtained from docking studies that help in understanding the affinity of the ligand for its target.

| Target Enzyme/Receptor | Ligand Class | Key Predicted Interactions | Reference |

| CDK2 and FLT3 | 1H-Pyrazole-3-carboxamide derivatives | Hydrogen bonds with the hinge region; occupation of hydrophobic and solvent-accessible pockets | |

| Carbonic Anhydrase I and II | Pyrazole-carboxamides with sulfonamide moiety | Stronger interactions compared to reference inhibitor | |

| VEGFR-2, Aurora A, CDK2 | Pyrazole derivatives | Binding deep within the active site, formation of hydrogen bonds |

Emerging Research Frontiers and Prospective Avenues for 4 Amino 1h Pyrazol 3 2h One Chemistry

Novel Methodologies in Targeted Derivatization and Functionalization

The inherent reactivity of the 4-amino-1H-pyrazol-3(2H)-one scaffold allows for a multitude of derivatization strategies, targeting the amino group, the pyrazolone (B3327878) ring, and the N-H positions. These modifications are crucial for fine-tuning the molecule's physicochemical properties and biological activities.

The primary amino group at the C4 position is a key handle for derivatization. Standard acylation reactions with acyl chlorides or anhydrides can be employed to introduce a wide array of amide functionalities. Similarly, N-alkylation can be achieved, although regioselectivity between the amino group and the ring nitrogens needs to be carefully controlled, potentially through the use of protecting groups or specific reaction conditions like acid-catalyzed alkylation with trichloroacetimidates. nih.gov

A particularly powerful method for functionalizing the amino group is through diazotization. Treatment of the 4-amino group with nitrous acid can generate a reactive diazonium salt intermediate. This intermediate can then undergo various transformations, including:

Azo Coupling: Reaction with activated aromatic or methylene (B1212753) compounds to form azo dyes.

Sandmeyer-type Reactions: Replacement of the diazonium group with halides, cyano, or hydroxyl groups.

Deaminative Functionalization: Reduction of the diazonium salt to afford the corresponding unsubstituted pyrazolone or trapping with other nucleophiles.

Beyond the amino group, the pyrazolone ring itself offers opportunities for functionalization. The active methylene group at the C5 position (in the keto tautomer) can participate in condensation reactions with aldehydes and ketones to yield 4-ylidene-pyrazolone derivatives. mdpi.com Furthermore, the pyrazolone core can be a precursor for the synthesis of fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles, through intramolecular cyclization reactions. eurasianjournals.com

Table 1: Key Derivatization Strategies for the this compound Scaffold

| Reaction Type | Target Site | Reagents/Conditions | Product Type | Potential Applications |

|---|---|---|---|---|

| Acylation | 4-Amino group | Acyl halides, Anhydrides | 4-Acylamino-1H-pyrazol-3(2H)-ones | Modulation of biological activity, Material science |

| N-Alkylation | 4-Amino group, Ring Nitrogens | Alkyl halides, Trichloroacetimidates | N-Alkyl derivatives | Fine-tuning solubility and pharmacokinetic properties |

| Diazotization & Azo Coupling | 4-Amino group | NaNO₂, HCl; then activated arenes | 4-Azo-1H-pyrazol-3(2H)-ones | Dyes and pigments, Molecular switches |

| Condensation | C5-Methylene group | Aldehydes, Ketones | 4-Ylidene-pyrazolones | Biologically active compounds, Functional materials |

| Cyclocondensation | Pyrazolone core | Bifunctional reagents | Fused pyrazole (B372694) heterocycles | Novel pharmaceutical scaffolds |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound and its analogues are well-suited for integration with modern automation and flow chemistry platforms. nih.gov These technologies offer significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, higher yields, and the potential for rapid library generation. galchimia.combohrium.com

Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery of new derivatives with desired properties. researchgate.net By systematically varying the building blocks in reactions such as acylation or condensation, large libraries of this compound derivatives can be rapidly synthesized and evaluated. scispace.com This approach is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies.

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Batch Chemistry | Flow Chemistry | Implication for Aminopyrazolone (B8391566) Synthesis |

|---|---|---|---|

| Safety | Higher risk with hazardous reagents/intermediates (e.g., diazonium salts) due to larger volumes. | Minimized risk due to small reactor volumes and controlled environment. | Safer handling of diazotization reactions. |

| Scalability | Often requires re-optimization for scale-up. | Scalable by running the system for longer durations ("numbering-up"). | More straightforward transition from laboratory to pilot scale. |

| Reaction Control | Temperature and mixing gradients can lead to side products. | Precise control over temperature, pressure, and mixing. | Higher yields and purities of derivatives. |

| Multi-step Synthesis | Requires isolation and purification of intermediates. | Can be "telescoped" for continuous production without isolation. | Faster synthesis of complex derivatives. |

| Optimization | Time-consuming, one-at-a-time parameter changes. | Rapid optimization through automated sequential experiments. | Efficient discovery of optimal reaction conditions. |

Advancements in Advanced Computational Modeling for Complex Systems

Computational chemistry is becoming an indispensable tool for understanding the chemical behavior of molecules like this compound and for guiding the design of new derivatives. eurasianjournals.com Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations provide insights that are often difficult to obtain through experimental methods alone. eurasianjournals.com

DFT calculations are particularly useful for studying the electronic structure and tautomerism of the this compound system. nih.gov The molecule can exist in several tautomeric forms (amino-keto, amino-enol, imino-keto), and DFT can predict their relative stabilities in the gas phase and in different solvents. This information is crucial for understanding its reactivity, as different tautomers will exhibit different chemical properties.

Molecular docking and MD simulations are powerful tools in drug discovery for predicting how derivatives of this compound might interact with biological targets such as enzymes. nih.govtandfonline.commdpi.com By modeling the binding of a library of virtual compounds to the active site of a protein, researchers can prioritize the synthesis of molecules that are most likely to be active. mdpi.com MD simulations can further refine these models by showing how the ligand-protein complex behaves over time, providing insights into the stability of the interaction. nih.goveurasianjournals.com

Table 3: Applications of Computational Modeling to this compound Chemistry

| Computational Method | Information Gained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Tautomer stability, electronic properties, reaction mechanisms, spectroscopic properties. | Predicting the dominant tautomer under various conditions, understanding regioselectivity in reactions. |

| Molecular Docking | Preferred binding modes and affinities of ligands to a biological target. tandfonline.com | Identifying potential protein targets, guiding the design of enzyme inhibitors. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of molecules, stability of ligand-protein complexes, conformational changes. nih.goveurasianjournals.com | Assessing the stability of predicted binding modes, understanding the flexibility of the molecule. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and biological activity. nih.gov | Building predictive models to design more potent analogues for a specific biological target. |

Interdisciplinary Research with Chem-Informatics and Bio-conjugation (Chemical Perspective)

The fusion of this compound chemistry with other disciplines, notably chem-informatics and chemical biology, opens up exciting new research avenues.

Chem-informatics utilizes computational methods to analyze and model chemical and biological data. For this compound, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of its derivatives with their observed biological activities. nih.govresearchgate.netnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process.

From a chemical perspective, the this compound scaffold is an attractive candidate for bio-conjugation applications. Bio-conjugation is the process of covalently linking a molecule to a biomolecule, such as a protein or a nucleic acid. The pyrazolone core has been shown to participate in "pyrazolone ligation," a multi-component reaction that can be used to assemble complex bio-conjugates. nih.gov This process typically involves the formation of the pyrazolone ring from a hydrazine (B178648) and a β-ketoester, followed by a Knoevenagel condensation with an aldehyde-bearing biomolecule and subsequent Michael addition of a thiol-containing biomolecule. nih.gov The amino group on the this compound could serve as a point of attachment for other functionalities or linkers, further expanding its utility in creating multifunctional bioconjugates for applications in diagnostics, therapeutics, and fundamental biological research.

Unexplored Reactivity Patterns and Synthetic Transformations

While the fundamental reactivity of the this compound core is relatively well-understood, there remain significant opportunities to explore novel and less conventional transformations.

One promising area is the transition-metal-catalyzed C-H functionalization of the pyrazole ring. nih.govrsc.org This powerful strategy allows for the direct formation of C-C or C-heteroatom bonds at positions C3 or C5 without the need for pre-functionalized starting materials, offering a more atom-economical approach to derivatization. rsc.orgresearchgate.net For example, rhodium-catalyzed C-H activation has been used to introduce new substituents onto the pyrazolone core. rsc.org

Multicomponent reactions (MCRs) involving the this compound scaffold are another area ripe for exploration. nih.govrsc.org MCRs, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials, are highly efficient for generating molecular diversity. The aminopyrazolone could potentially act as a versatile building block in novel MCRs to rapidly construct complex heterocyclic systems.

Finally, the potential for ring transformation reactions of the pyrazolone core remains an intriguing, albeit challenging, area of research. researchgate.netnih.govpreprints.org Under specific conditions (e.g., photochemical or thermal activation, or reaction with highly reactive reagents), it might be possible to induce ring-opening and recyclization cascades to generate entirely new heterocyclic systems, a strategy that has been observed in related pyrazole structures. nih.govpreprints.org

Q & A

Q. What are the common synthetic routes for preparing 4-Amino-1H-pyrazol-3(2H)-one and its derivatives?

Methodological Answer: The compound and its derivatives are typically synthesized via cyclocondensation reactions or Mannich reactions. For example, the Mannich reaction involving 4-chloro-2-(1H-pyrazol-3-yl)phenol with diaza-18-crown-6 derivatives yields functionalized pyrazole analogs . Additionally, multi-step syntheses involving tetrazole and coumarin moieties have been reported, where intermediates are characterized using NMR and mass spectrometry . Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical to achieving high yields and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: 1H NMR and 13C NMR are essential for confirming the proton and carbon environments, with key markers including the amino (-NH2) proton signal at δ 5.0–6.5 ppm and the pyrazole ring carbons at δ 140–160 ppm . IR spectroscopy identifies functional groups like C=O (1650–1750 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography provides definitive structural confirmation .

Q. What safety considerations are critical when handling this compound in the lab?

Methodological Answer: Researchers must use personal protective equipment (PPE) due to potential irritancy and toxicity. While specific safety data for this compound is limited, analogs like 4-amino-3-propan-2-yl-1H-1,2,4-triazol-5-one require precautions against inhalation and skin contact, with immediate medical consultation recommended for exposure . Proper ventilation and waste disposal protocols should align with institutional guidelines.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in derivatives?

Methodological Answer: SC-XRD analysis, supported by software like SHELXL, enables precise determination of bond lengths, angles, and hydrogen bonding networks. For example, the crystal structure of 4-[(E)-(4-hydroxy-2-oxo-2H-chromen-3-yl)methylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one revealed a monoclinic system with Z’=1 and R-factor=0.044 . Challenges include resolving disorder in flexible substituents and refining twinned crystals. Data collection at low temperatures (e.g., 100 K) improves resolution .

Q. How do hydrogen bonding patterns influence supramolecular assembly in crystals?

Methodological Answer: Graph set analysis (as per Etter’s rules) identifies recurring hydrogen bond motifs. In pyrazole derivatives, N-H···O and O-H···N interactions often form chains or rings, stabilizing the crystal lattice. For instance, coumarin-substituted derivatives exhibit intermolecular C=O···H-N bonds, creating layered structures . Computational tools like Mercury (CCDC) visualize these interactions, aiding in predicting packing efficiency and solubility.

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, enzyme sources) or impurities. To mitigate this:

- Standardize bioassays using validated protocols (e.g., fixed DENV2/NS3 protease concentrations ).

- Confirm compound purity via HPLC and LC-MS.

- Perform dose-response curves (IC50/EC50) with triplicate measurements.

- Cross-validate findings using orthogonal methods (e.g., molecular docking vs. surface plasmon resonance) .

Q. What strategies optimize structure-activity relationships (SAR) for enzyme inhibition?

Methodological Answer:

- Scaffold modification : Introduce electron-withdrawing groups (e.g., Cl, NO2) to enhance binding to protease active sites, as seen in DENV/NS3 inhibitors with IC50 values <5 μM .

- Bioisosteric replacement : Replace pyrazole with 1,2-benzisothiazol-3(2H)-one to improve metabolic stability .

- Molecular dynamics simulations : Identify key residues (e.g., His51, Asp75) for hydrogen bonding and π-π stacking .

- Pharmacophore mapping : Prioritize derivatives with a 3D arrangement matching viral protease pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.